molecular formula C16H14F3NO2S B2883328 N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide CAS No. 2415603-07-3

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide

Cat. No. B2883328
CAS RN: 2415603-07-3
M. Wt: 341.35
InChI Key: BDJCJQPHFVJMOP-UHFFFAOYSA-N
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Description

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide, also known as TCB2, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. TCB2 is a selective agonist of the serotonin 5-HT2A receptor, which is involved in various physiological and pathological processes.

Mechanism of Action

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the 5-HT2A receptor by this compound leads to the activation of various signaling pathways, including the phospholipase C and protein kinase C pathways. These pathways are involved in the regulation of neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In the brain, this compound increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in mood regulation, cognitive function, and memory. This compound also increases the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth. In the periphery, this compound has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide for lab experiments is its selectivity for the 5-HT2A receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound is also stable and easy to handle, which makes it a convenient tool for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the effects of this compound may vary depending on the species and strain of animals used in experiments.

Future Directions

There are several future directions for the research of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide. One direction is to investigate the potential therapeutic applications of this compound in humans, particularly in the field of psychiatry. Another direction is to develop more potent and selective agonists of the 5-HT2A receptor based on the structure of this compound. Additionally, the effects of this compound on other serotonin receptors and other neurotransmitter systems should be further investigated to better understand its mechanism of action. Finally, the use of this compound as a tool for the study of neuronal plasticity and neurodegenerative diseases should be explored.

Synthesis Methods

The synthesis of N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide involves a multi-step process that starts with the reaction of 3-thiophenecarboxaldehyde and cyclopropylmethylamine to form the key intermediate, 1-(thiophen-3-yl)-cyclopropanemethanamine. This intermediate is then reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base to yield this compound. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[(1-Thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. In psychiatry, this compound has been shown to have antidepressant and anxiolytic effects in animal models. In neurology, this compound has been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been studied for its ability to inhibit cancer cell growth and induce apoptosis.

properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO2S/c17-16(18,19)22-13-3-1-11(2-4-13)14(21)20-10-15(6-7-15)12-5-8-23-9-12/h1-5,8-9H,6-7,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJCJQPHFVJMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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